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Introduction

AWTO020 is a novel bifunctional fusion protein poised to redefine the landscape of cancer
immunotherapy. It comprises a humanized anti-PD-1 nanobody genetically fused to an
engineered interleukin-2 (IL-2) mutein.[1][2] This innovative design aims to overcome the
limitations of existing anti-PD-1 and IL-2 therapies by delivering a potent, targeted anti-tumor
response with a favorable safety profile.[1][2] This document provides an in-depth technical
overview of the foundational preclinical and early clinical research on AWTO020, focusing on its
mechanism of action, key experimental data, and detailed methodologies.

Core Molecular Desigh and Mechanism of Action

AWTO020 is engineered to selectively activate and expand tumor-infiltrating lymphocytes (TILS)
while minimizing systemic toxicity.[1][3] The anti-PD-1 component targets the programmed cell
death protein 1 (PD-1), a critical immune checkpoint receptor expressed on activated T cells.[4]
This targeted binding serves a dual purpose: it blocks the inhibitory PD-1/PD-L1 signaling
pathway, and it anchors the IL-2 mutein directly to the surface of PD-1-expressing T cells within
the tumor microenvironment.[1][5]

The IL-2 mutein component of AWT020 has been engineered to have no binding affinity for the
high-affinity IL-2 receptor alpha subunit (CD25) and attenuated affinity for the beta and gamma
subunits (IL-2RBy).[1][2] This modification is crucial for reducing the risk of systemic toxicities
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commonly associated with high-dose IL-2 therapy, such as vascular leak syndrome, and for
avoiding the expansion of regulatory T cells (Tregs) which can suppress the anti-tumor immune
response.[3] By concentrating the IL-2 activity on PD-1 positive T cells, AWT020 promotes the
phosphorylation of STATS (pSTAT5), a key downstream signaling event that drives T cell
proliferation and effector function.[1][3]

Signaling Pathway Diagram
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Caption: Mechanism of action of AWTO020 in the tumor microenvironment.
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Preclinical Data Summary

The preclinical efficacy and safety of AWT020 were evaluated using its mouse surrogate,

MAWTO020, in various syngeneic tumor models.

In Vitro Activity

AWT020 demonstrated potent and selective activity on PD-1 expressing cells.

Assay Cell Line Key Finding Reference

AWTO020 induced
significantly enhanced
STATS pSTATS signaling in
_ Hut 78/PD-1 _ [1]
Phosphorylation PD-1 expressing cells
compared to wild-type

cells.[1]

AWTO020 preferentially
stimulated the

T-Cell Proliferation Human PBMCs proliferation of [1]
activated PD-1high T

cells over NK cells.[1]

In Vivo Anti-Tumor Efficacy

MAWTO020 exhibited superior anti-tumor activity compared to anti-PD-1 monotherapy or the
combination of an anti-PD-1 antibody and IL-2 in both anti-PD-1-sensitive and -resistant mouse

tumor models.[1][2]
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Tumor Model Treatment Group Efficacy Outcome Reference
MC38 (colon MAWTO020 (0.3 mg/kg, 100% Complete 6]
carcinoma) single dose) Response (CR)[6]

100% complete tumor

MC38 (colon mAWTO020 (0.3 mg/kg o

. regression in 5 out of [1]
carcinoma) and 1 mg/kg) )

5 mice[1]

CT26 (colon 70% Complete

) mMAWTO020 [6]
carcinoma) Response (CR)[6]
B16F10 (melanoma, >90% Tumor Growth

) MAWTO020 o [6]

PD-1 resistant) Inhibition (TGI)[6]

EMT6 (breast
) >90% Tumor Growth
carcinoma, PD-1 MAWTO020 o [6]
] Inhibition (TGI)[6]
resistant)

In Vivo Pharmacodynamics and Safety

Immune profiling studies revealed that mMAWTO020 preferentially expands CD8+ T cells within
the tumor while having minimal effects on peripheral T cells and NK cells.[1][6] This targeted
activity contributes to its enhanced safety profile, with mAWT020 being well-tolerated in mice
with minimal signs of toxicity.[1][2] In cynomolgus monkeys, AWT020 was well-tolerated at
doses up to 10 mg/kg and exhibited a long half-life.[6]

First-in-Human Clinical Trial (AWT020-001)

A Phase 1, first-in-human, dose-escalation study (NCT06092580) is currently evaluating the
safety and efficacy of AWT020 monotherapy in patients with advanced or metastatic cancers
who have failed or were intolerant to standard therapies.[7][8]

Preliminary Clinical Data
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Parameter Finding Reference

25 patients with advanced or

) ) metastatic cancers, including
Patient Population _ , _ [8]

some with prior anti-PD-(L)1

therapy.[8]

0.3, 0.6, and 1 mg/kg
Dose Escalation administered intravenously [8]

every two weeks.[8]

Manageable safety profile.

Most treatment-related

adverse events (TRAES) were

Grade 1-2, including arthralgia,
Safety ) [8]

fatigue, rash, nausea, and

hypothyroidism. No vascular

leak syndrome was observed.

[8]

Overall Response Rate (ORR):
35%; Disease Control Rate
(DCR): 75%. Responses were

Efficacy (n=20 evaluable) observed in patients with [819]
primary and secondary
resistance to anti-PD-(L)1
therapies.[8][9]

Experimental Protocols
STATS5 Phosphorylation Assay

Objective: To assess the ability of AWT020 to induce STAT5 phosphorylation in a PD-1-
dependent manner.

Methodology:

o Wild-type Hut 78 human T-lymphocyte cells and a PD-1 overexpressing Hut 78 cell line were
used.[4]
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o Cells were plated in 96-well plates and treated with varying concentrations of AWT020, an
isotype control (AWT020Is0), or recombinant human IL-2 (rhIL-2) for 40 minutes at 37°C.[4]

» For blocking experiments, Hut 78/PD-1 cells were pre-incubated with a parental anti-PD-1
antibody for 1 hour at 37°C before the addition of AWT020.[4]

o Following treatment, cells were lysed, and the level of phosphorylated STAT5 (Tyr694) was
measured using a Homogeneous Time Resolved Fluorescence (HTRF) assay kit according
to the manufacturer's instructions.[4]

Human T-Cell Activation and Proliferation Assay

Objective: To evaluate the effect of AWT020 on the proliferation of human T cells and NK cells.

Methodology:

Frozen human peripheral blood mononuclear cells (PBMCs) from healthy donors were
thawed and plated in 96-well plates.[4]

e For T-cell pre-activation, PBMCs were cultured overnight with ImmunoCult™ Human
CD3/CD28 T Cell Activator.[4]

e Pre-activated and un-activated PBMCs were then treated with serially diluted AWTO020,
AWTO020is0, or a comparator anti-human PD-1-IL-2 fusion protein.[4]

e The cells were cultured for 7-10 days, with the media and treatment being replenished every
2-3 days.[4]

« After the culture period, cells were collected, stained with fluorescently labeled antibodies
against immune cell markers, and analyzed by flow cytometry to quantify the proliferation of
different cell populations (e.g., PD-1high CD3+ T cells, NK cells).[4]

In Vivo Mouse Tumor Models

Objective: To assess the anti-tumor efficacy of the mouse surrogate of AWT020 (mMAWTO020).

Methodology:
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e Syngeneic mouse tumor models, including MC38 and CT26 colon carcinoma, B16F10
melanoma, and EMT6 breast carcinoma, were utilized.[7]

e Tumor cells were implanted subcutaneously into immunocompetent mice.[5][10]

e Once tumors reached a specified volume, mice were treated with mAWT020, an anti-mPD-1
antibody, IL-2, or a combination thereof.[1]

e Tumor growth was monitored over time, and treatment efficacy was determined by
measuring tumor volume and calculating tumor growth inhibition (TGI) or the rate of
complete responses (CR).[1][6]

o For pharmacodynamic studies, tumors and peripheral blood were collected after treatment to
analyze the immune cell populations by flow cytometry.[1][6]

Experimental Workflow Diagram

© 2025 BenchChem. All rights reserved. 8/11 Tech Support


https://jitc.bmj.com/content/10/Suppl_2/A1147
https://pmc.ncbi.nlm.nih.gov/articles/PMC11234017/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11342759/
https://www.anwitabio.com/events/2022/sitc/poster/pd1-il2.pdf
https://www.anwitabio.com/events/2022/sitc/poster/pd1-il2.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC11786769/
https://www.anwitabio.com/events/2022/sitc/poster/pd1-il2.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC11786769/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b560597?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE AWTO020: Foundational & Exploratory

Check Availability & Pricing

In Vitro Studies
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Caption: Overall research and development workflow for AWT020.

Conclusion

The foundational research on AWT020 provides a strong rationale for its continued
development as a novel cancer immunotherapy. The preclinical data demonstrate a potent and
selective mechanism of action, leading to superior anti-tumor efficacy and an improved safety
profile compared to existing therapies.[1][2][6] Preliminary results from the first-in-human
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clinical trial are encouraging, showing a manageable safety profile and promising anti-tumor
activity in a heavily pre-treated patient population.[7][8] AWTO020 represents a promising next-
generation immunotherapy with the potential to address the unmet medical need of patients
with cancers resistant to current treatments.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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